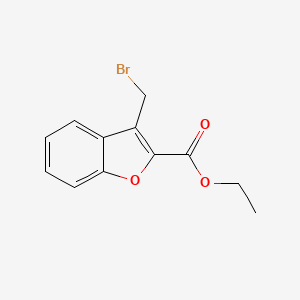

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

Description

BenchChem offers high-quality Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO3/c1-2-15-12(14)11-9(7-13)8-5-3-4-6-10(8)16-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTASHQCOAXTTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368046 | |

| Record name | Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29115-34-2 | |

| Record name | Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate, a key heterocyclic building block in medicinal chemistry. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the chosen synthetic strategy, emphasizing the principles of free-radical chemistry that govern the transformation. The content is structured to serve as a self-validating reference for laboratory professionals, integrating established protocols with expert insights to ensure reproducibility and high-yield synthesis. All procedural and mechanistic claims are substantiated with citations from authoritative chemical literature.

Introduction: Strategic Importance in Medicinal Chemistry

Benzofuran derivatives represent a "privileged scaffold" in drug discovery, forming the core structure of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a particularly valuable intermediate within this class. Its structure incorporates a reactive benzylic bromide, which is an excellent electrophilic site for nucleophilic substitution reactions, and an ester group that can be further modified, for instance, through hydrolysis and amide coupling. This dual functionality allows for the straightforward introduction of diverse pharmacophoric groups, making it a versatile starting point for the development of novel therapeutic agents.[3][4] The reliable and efficient synthesis of this compound is therefore a critical first step in many drug development pipelines.

Synthetic Pathway: Benzylic Bromination

The most efficient and widely adopted method for preparing Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is through the selective free-radical bromination of the methyl group in the precursor, Ethyl 3-methyl-1-benzofuran-2-carboxylate.[3] This reaction, a variation of the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent, with a radical initiator to begin the chain reaction.[5]

Caption: Reaction scheme for the synthesis of the target compound.

In-Depth Experimental Protocol

This section provides a detailed, step-by-step methodology validated by established chemical principles.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Purity/Grade |

| Ethyl 3-methyl-1-benzofuran-2-carboxylate | C₁₂H₁₂O₃ | 204.22 | 22367-82-4 | >98% |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | >99%, Recrystallized |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 78-67-1 | >98% |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 56-23-5 | Anhydrous, >99.5% |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Saturated Solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Granular |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Reagent Grade |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Ethyl 3-methyl-1-benzofuran-2-carboxylate (5.00 g, 24.5 mmol) and anhydrous carbon tetrachloride (100 mL).

-

Reagent Addition: Add N-Bromosuccinimide (4.58 g, 25.7 mmol, 1.05 eq) and the radical initiator Azobisisobutyronitrile (AIBN) (0.20 g, 1.22 mmol, 0.05 eq).

-

Initiation and Reflux: Heat the mixture to reflux (approx. 77°C) using a heating mantle. The reaction is often accompanied by a color change and can be monitored for completion via Thin-Layer Chromatography (TLC). The reaction typically takes 2-4 hours.

-

Reaction Quench and Work-up:

-

Once the starting material is consumed, cool the reaction flask to room temperature. The byproduct, succinimide, will precipitate as a white solid.

-

Filter the mixture through a Büchner funnel to remove the succinimide.

-

Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any acidic byproducts, followed by a brine wash (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a light-yellow solid.

-

Purification: Purify the crude solid by recrystallization from a minimal amount of hot hexanes or a hexane/ethyl acetate mixture to afford the final product as a white crystalline solid.

Caption: A flowchart of the key experimental steps.

Mechanistic Rationale and Scientific Integrity

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The synthesis proceeds via a classic free-radical chain reaction.[5]

-

Pillar 1: Expertise - Why These Reagents?

-

N-Bromosuccinimide (NBS): The choice of NBS is critical for selectivity.[6] It serves as a source of a low, steady concentration of molecular bromine (Br₂), which is generated in situ. This low concentration favors the desired radical substitution at the benzylic position over competitive electrophilic addition to the furan double bond.[5]

-

AIBN Initiator: AIBN is preferred over other initiators like benzoyl peroxide because its thermal decomposition is clean, producing two carbon-centered radicals and inert nitrogen gas, minimizing potential side reactions.[7]

-

Anhydrous CCl₄: A non-polar, anhydrous solvent is essential.[5] It effectively solubilizes the starting material and prevents ionic side reactions of NBS that could occur in the presence of water or polar protic solvents.

-

-

Pillar 2: Trustworthiness - A Self-Validating Protocol The reaction mechanism consists of three distinct phases:

-

Initiation: Gentle heating causes the AIBN to decompose, generating the initial radicals that start the chain process.

-

Propagation: A radical abstracts a hydrogen from the most reactive site—the benzylic methyl group—to form a resonance-stabilized benzylic radical. This radical then reacts with NBS (or the in-situ generated Br₂) to form the brominated product and a new radical, which continues the chain.[5] The stability of the benzylic radical intermediate ensures the high regioselectivity of this reaction.

-

Termination: The reaction ceases when two radicals combine.

-

-

Pillar 3: Authoritative Grounding The principles of benzylic bromination using NBS are well-established and documented in advanced organic chemistry literature.[7] The reaction's efficacy is predicated on the greater stability of the benzylic radical intermediate compared to other possible carbon radicals, a fundamental concept in physical organic chemistry.[5]

Safety and Handling

-

N-Bromosuccinimide (NBS): Is a corrosive lachrymator. Handle with gloves and safety glasses in a well-ventilated fume hood.

-

Carbon Tetrachloride (CCl₄): Is a toxic and suspected carcinogen with significant environmental hazards. Strict engineering controls (fume hood) are mandatory. Alternative solvents such as cyclohexane can sometimes be substituted, but may require optimization.

-

AIBN: Is toxic and can decompose exothermically if heated without a solvent. Store refrigerated and handle with care.

Conclusion

The synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate via the radical bromination of its 3-methyl precursor is a robust and highly selective method. By adhering to the detailed protocol and understanding the underlying chemical principles, researchers can reliably produce this versatile intermediate, paving the way for further exploration in drug discovery and development. The key to success lies in the careful control of reaction conditions, particularly the use of a suitable radical initiator and an anhydrous, non-polar solvent to facilitate the desired free-radical pathway.

References

-

Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of the Chinese Chemical Society. Available at: [Link]

-

Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

-

Total synthesis of natural products containing benzofuran rings. RSC Advances. Available at: [Link]

-

Bromination - Common Conditions. Common Organic Chemistry. Available at: [Link]

-

N-Bromosuccinimide. Wikipedia. Available at: [Link]

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B. Available at: [Link]

-

Radical Allylic Bromination Enabled by N-Bromosuccinimide. SURU Chemical. Available at: [Link]

-

Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports. Available at: [Link]

-

ethyl 3-methyl-1-benzofuran-2-carboxylate. ChemSynthesis. Available at: [Link]

-

Ethyl 3-methyl-1-benzofuran-2-carboxylate. Chemspace. Available at: [Link]

-

Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. op.niscair.res.in [op.niscair.res.in]

- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Bromination - Common Conditions [commonorganicchemistry.com]

Introduction: The Strategic Importance of a Versatile Benzofuran Intermediate

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a highly functionalized heterocyclic compound built upon the benzofuran core. Benzofuran scaffolds are prevalent in numerous natural products and are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1][2]. This specific molecule is of significant interest not as an end-product, but as a crucial synthetic intermediate. Its strategic value lies in the presence of two distinct reactive sites: an ethyl ester at the 2-position and, critically, a highly reactive bromomethyl group at the 3-position. This latter feature makes it an excellent electrophilic building block for introducing the benzofuran moiety into larger, more complex molecules through nucleophilic substitution reactions, paving the way for the development of novel therapeutic agents[3].

PART 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research.

Chemical and Physical Properties

The essential identification and physical data for Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 29115-34-2 | [4] |

| Molecular Formula | C₁₂H₁₁BrO₃ | [4][5] |

| Molecular Weight | 283.12 g/mol | [4][5] |

| IUPAC Name | ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate | |

| Appearance | (Predicted) White to off-white solid | |

| Purity | Typically ≥95% for commercial grades | [5] |

Spectroscopic Signature

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Ethyl Ester Protons: A quartet (2H) around δ 4.3-4.5 ppm (O-CH₂ -CH₃) and a triplet (3H) around δ 1.3-1.5 ppm (O-CH₂-CH₃ ).

-

Bromomethyl Protons: A sharp singlet (2H) is anticipated in the range of δ 4.8-5.0 ppm. The significant downfield shift is due to the deshielding effect of the adjacent bromine atom. For example, the bromomethyl protons in the similar structure, methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate, appear at δ 4.90 ppm[2].

-

Aromatic Protons: A series of multiplets (4H) between δ 7.2-7.8 ppm, corresponding to the protons on the fused benzene ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will complement the proton data for full structural elucidation.

-

Carbonyl Carbon: A signal around δ 160-165 ppm for the ester C=O group.

-

Aromatic & Furan Carbons: Multiple signals in the δ 110-155 ppm region.

-

Ethyl Ester Carbons: Signals around δ 61-63 ppm (-O -CH₂) and δ 14-15 ppm (-CH₃).

-

Bromomethyl Carbon: A key signal expected around δ 20-30 ppm for the -C H₂Br carbon.

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.

-

C=O Stretch: A strong, sharp absorption band around 1720-1730 cm⁻¹ is characteristic of the ester carbonyl group[1].

-

C-O Stretch: Bands in the 1200-1300 cm⁻¹ region corresponding to the C-O bonds of the ester and furan ring.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ range.

-

C-Br Stretch: A weaker absorption typically found in the 500-650 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Mass spectrometry will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

-

Molecular Ion (M⁺): Two peaks of nearly equal intensity (approximately 1:1 ratio) at m/z 282 and 284, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

PART 2: Synthesis and Reactivity

The utility of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is defined by its synthesis and subsequent chemical reactivity.

Recommended Synthesis Protocol: Selective Radical Bromination

The most direct and common synthesis route is the selective free-radical bromination of the methyl group on the readily available precursor, Ethyl 3-methyl-1-benzofuran-2-carboxylate (CAS 22367-82-4)[3][6][7].

Causality of Experimental Choices:

-

Reagent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. NBS provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors radical substitution at the benzylic position (the 3-methyl group) over electrophilic addition to the aromatic ring.

-

Initiator: A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to start the radical chain reaction by generating initial bromine radicals.

-

Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is used to prevent side reactions.

-

Energy Input: Heat or UV light is necessary to initiate the homolytic cleavage of the initiator.

Step-by-Step Methodology:

-

To a solution of Ethyl 3-methyl-1-benzofuran-2-carboxylate (1.0 eq) in anhydrous carbon tetrachloride, add N-Bromosuccinimide (1.1 eq).

-

Add a catalytic amount of a radical initiator (e.g., AIBN, ~0.05 eq).

-

Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and stir under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of the title compound via radical bromination.

Core Reactivity: The Bromomethyl Group as an Electrophilic Handle

The primary site of reactivity is the bromomethyl group (-CH₂Br). The carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent bromine atom, which is also an excellent leaving group. This makes the compound an ideal substrate for Sₙ2 (bimolecular nucleophilic substitution) reactions.

A wide variety of nucleophiles can displace the bromide ion, allowing for the facile introduction of diverse functional groups at the 3-position. This reaction is the cornerstone of its utility as a synthetic intermediate.

Exemplary Reaction: Synthesis of Amine Derivatives A common application is the reaction with amines to form 3-(aminomethyl)benzofuran derivatives, which are often explored for their pharmacological potential[3].

Mechanism & Protocol Insights:

-

Reaction: Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate reacts with a secondary amine, such as morpholine, to yield Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate.

-

Mechanism: This proceeds via a classic Sₙ2 pathway. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic methylene carbon, and the bromide ion is simultaneously ejected as the leaving group.

-

Catalysis: The reaction can be accelerated by the addition of a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). In a process known as the Finkelstein reaction, the iodide ion displaces the bromide to form a more reactive iodo-intermediate in situ. Iodide is a superior leaving group compared to bromide, thus speeding up the overall rate of substitution by the amine[3].

Reaction Pathway Diagram:

Caption: Sₙ2 reaction pathway for nucleophilic substitution at the bromomethyl group.

PART 3: Applications in Drug Discovery and Materials Science

The true value of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is realized in its application as a scaffold for creating novel molecules with specific functions.

-

Anticancer Agents: Research has demonstrated its use in the synthesis of 3-methyl/3-(morpholinomethyl)benzofuran derivatives that were subsequently converted into hydrazides and evaluated as novel antitumor agents against non-small cell lung cancer cells[3]. The bromomethyl intermediate is the key to introducing the crucial morpholinomethyl side chain.

-

Antimicrobial Compounds: The benzofuran nucleus can be coupled with other pharmacologically active moieties. For instance, the bromomethyl group can be converted to an azidomethyl group, which can then undergo a "click chemistry" reaction (copper-catalyzed azide-alkyne cycloaddition) to link the benzofuran core to 1,2,3-triazoles. These hybrid molecules have been synthesized and screened for potent antimicrobial activities[1].

-

Fluorescent Sensors and Materials: The rigid, planar benzofuran system is a known fluorophore. Modification at the 3-position allows for the tuning of its electronic and photophysical properties, opening avenues for its use in developing fluorescent probes, sensors, or organic electronic materials.

PART 4: Safety, Handling, and Storage

As a reactive brominated organic compound, proper safety protocols are mandatory. The following guidelines are based on standard practices for this class of chemicals[8][9][10][11][12].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[8].

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure[8].

-

Respiratory Protection: Use only under a chemical fume hood. If a fume hood is not available, use a NIOSH/MSHA or European Standard EN 149 approved respirator[8].

-

-

Handling:

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[8].

-

Skin: Take off contaminated clothing immediately. Rinse skin with plenty of water. If irritation occurs, get medical advice[8][9].

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Call a poison control center or doctor immediately[8][11].

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Get medical attention if you feel unwell[9][12].

-

-

Storage:

References

-

Indian Journal of Chemistry, Sec B. (2021, May). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

-

The Royal Society of Chemistry. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. [Link]

-

Molecules. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate. [Link]

-

PubChemLite. (n.d.). Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate. [Link]

-

Molecules. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]

-

Chemsrc. (2024, July 17). Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate Price. [Link]

-

Acta Crystallographica Section E. (n.d.). Ethyl 5-bromo-1-benzofuran-2-carboxylate. [Link]

-

ChemSynthesis. (2025, May 20). ethyl 3-methyl-1-benzofuran-2-carboxylate. [Link]

-

Amerigo Scientific. (n.d.). Ethyl benzofuran-3-carboxylate. [Link]

-

MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

-

Organic Syntheses. (2019, April 18). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]

-

SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzofuran - NIST WebBook. [Link]

-

Acta Crystallographica Section E. (n.d.). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. [Link]

-

PubChem. (n.d.). (R)-Ethyl 3-(bromomethyl)hexanoate. [Link]

-

OUCI. (n.d.). Synthesis of benzofurazan derivatization reagents for carboxylic acids. [Link]

Sources

- 1. op.niscair.res.in [op.niscair.res.in]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate Price at Chemsrc [chemsrc.com]

- 5. Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate [cymitquimica.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. jk-sci.com [jk-sci.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate CAS number

An In-depth Technical Guide to Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate, with the Chemical Abstracts Service (CAS) number 29115-34-2 , is a versatile building block in organic synthesis.[1] Its structure, featuring a benzofuran core, an ethyl ester, and a reactive bromomethyl group, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. Benzofuran derivatives are of particular interest in medicinal chemistry due to their presence in numerous natural products and their exhibition of diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide will provide an in-depth exploration of this compound, from its synthesis to its application in the development of novel therapeutic agents.

Synthesis and Purification

The synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is typically achieved through a multi-step process starting from readily available precursors. A common synthetic route involves the initial formation of an ethyl benzofuran-2-carboxylate, followed by bromination of the methyl group at the 3-position.

Experimental Protocol: Synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

This protocol is based on established methods for the synthesis of related benzofuran derivatives.[2][4]

Step 1: Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate

-

Reaction Setup: To a solution of salicylaldehyde (1 equivalent) in a suitable solvent such as acetonitrile, add potassium carbonate (K₂CO₃, 2-3 equivalents).

-

Addition of Reagent: Slowly add ethyl 2-chloroacetoacetate (1.1-1.2 equivalents) to the reaction mixture at room temperature.

-

Reaction Conditions: The mixture is then heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield Ethyl 3-methyl-1-benzofuran-2-carboxylate.

Step 2: Bromination of Ethyl 3-methyl-1-benzofuran-2-carboxylate

-

Reaction Setup: Dissolve the Ethyl 3-methyl-1-benzofuran-2-carboxylate (1 equivalent) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Initiation: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and irradiated with a UV lamp to facilitate the radical bromination. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine. The organic layer is dried, concentrated, and the resulting crude product is purified by recrystallization or column chromatography to afford the final product, Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.[4]

Caption: Synthetic workflow for Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.

Chemical Reactivity and Applications

The reactivity of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is dominated by the electrophilic nature of the carbon atom in the bromomethyl group. This makes it an excellent substrate for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The bromomethyl group is a good leaving group, readily displaced by a variety of nucleophiles. This property is extensively utilized in the synthesis of more complex benzofuran derivatives. For instance, it can react with amines, thiols, and alcohols to introduce new functional groups at the 3-position. A notable application is its reaction with morpholine, facilitated by a nucleophilic catalyst like iodide ion, to produce ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate.[4] This derivative can then be further modified, for example, by converting the ester to a hydrazide, which serves as a scaffold for constructing novel bioactive molecules.[4]

Caption: Nucleophilic substitution at the bromomethyl group.

Role in Drug Discovery

The benzofuran scaffold is a privileged structure in medicinal chemistry.[4] Derivatives of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate have been investigated for a range of therapeutic applications. For example, substituted benzofuran-2-carboxylic esters have been synthesized and evaluated as inhibitors of ischemic cell death.[5] The ability to easily introduce diverse substituents at the 3-position via the bromomethyl intermediate makes this compound a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery programs.

Analytical Characterization

The identity and purity of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate are typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

| Property | Value |

| CAS Number | 29115-34-2[1] |

| Molecular Formula | C₁₂H₁₁BrO₃[1] |

| Molecular Weight | 283.12 g/mol [1] |

| Appearance | Typically a solid |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

Safety and Handling

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

References

-

Chemsrc. (n.d.). Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate Price. Retrieved from [Link]

-

Indian Journal of Chemistry, Sec B. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from [Link]

-

Waclawik, P., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1551. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]

-

Abdel-Aziz, H. A., et al. (2010). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E, 66(Pt 1), o103. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports, 12(1), 1-16. Retrieved from [Link]

-

GLP Pharma Standards. (n.d.). (R)-Ethyl-3-(bromomethyl)hexanoate. Retrieved from [Link]

-

Chemspace. (n.d.). Ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]

-

Suh, J., et al. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6362-6365. Retrieved from [Link]

Sources

- 1. Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate Price at Chemsrc [chemsrc.com]

- 2. op.niscair.res.in [op.niscair.res.in]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

Introduction: The Significance of the Benzofuran Scaffold and its Reactive Intermediates

An In-Depth Technical Guide to Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

The benzofuran core, a heterocyclic system comprising fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its derivatives, both natural and synthetic, exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3] The strategic functionalization of the benzofuran ring system is paramount to modulating its pharmacological profile. Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate emerges as a pivotal intermediate in this context. Its structure combines the stable benzofuran core with two key functional groups: an ethyl ester at the 2-position and a highly reactive bromomethyl group at the 3-position. This unique arrangement makes it an exceptionally valuable building block for introducing diverse molecular fragments through nucleophilic substitution, enabling the synthesis of complex molecules and facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[3]

This guide provides a comprehensive technical overview of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate, covering its molecular structure, a detailed and mechanistically-grounded synthesis protocol, characterization techniques, and its application as a strategic precursor in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The formal name of the compound is Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate. Its structure is characterized by a planar benzofuran ring system. The ethyl carboxylate group at position C2 is an electron-withdrawing group that influences the reactivity of the ring. The bromomethyl group at C3 is the primary site of reactivity, rendering the benzylic carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Table 1: Physicochemical Properties of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

| Property | Value | Source |

| CAS Number | 29115-34-2 | [4] |

| Molecular Formula | C₁₂H₁₁BrO₃ | [4][5] |

| Molecular Weight | 283.12 g/mol | [4][6] |

| Canonical SMILES | CCOC(=O)C1=C(CBr)C2=CC=CC=C2O1 | [5] |

| InChI Key | HZGYURXSRYVWIU-UHFFFAOYSA-N | [5] |

| Appearance | Expected to be a solid at room temperature | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF) | N/A |

Synthesis and Mechanistic Considerations

The synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is typically achieved via a two-step process starting from readily available precursors. The key transformation is the selective free-radical bromination of the methyl group at the 3-position of the benzofuran ring.

Step 1: Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate

The precursor, ethyl 3-methyl-1-benzofuran-2-carboxylate, can be synthesized through several established methods. A common and effective route is the reaction of a salicylaldehyde derivative with an ethyl α-substituted acetoacetate, although other routes starting from salicylaldehyde and ethyl bromoacetate followed by subsequent reactions are also viable.[1]

Step 2: Radical Bromination of the 3-Methyl Group

This step is the crucial transformation to install the reactive bromomethyl handle. It involves a selective benzylic bromination reaction.

Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 3-methyl-1-benzofuran-2-carboxylate (1.0 eq) in a suitable anhydrous, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) to the solution. NBS is the preferred reagent for this transformation.

-

Causality Insight: NBS is utilized because it provides a low, constant concentration of elemental bromine (Br₂) throughout the reaction. This is critical for ensuring selective substitution at the benzylic position over competitive and undesirable electrophilic addition to the furan or benzene rings. High concentrations of Br₂ would favor the latter pathways.

-

-

Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.02-0.1 eq).

-

Causality Insight: The reaction proceeds via a free-radical chain mechanism. The initiator, upon gentle heating or UV irradiation, decomposes to form initial radicals. These radicals abstract a hydrogen atom from HBr (formed in situ) to generate a bromine radical (Br•), which is the key chain-propagating species.

-

-

Reaction Execution: Heat the reaction mixture to reflux (typically 75-85 °C for CCl₄) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Self-Validation Insight: During the reaction, the dense NBS will be consumed and replaced by succinimide, which is less dense and will float to the surface. This visual cue provides a simple, real-time indicator of reaction progression.

-

-

Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Filter off the succinimide byproduct. c. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. e. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to yield pure Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.

Caption: Synthesis workflow for Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.

Spectroscopic Characterization

Confirmation of the final structure is achieved through standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is the most definitive tool for confirming the success of the bromination. The key diagnostic signal is the disappearance of the singlet corresponding to the 3-methyl protons (around δ 2.5 ppm) in the starting material and the appearance of a new singlet for the two benzylic protons of the bromomethyl group (-CH₂Br). This signal is expected to appear further downfield, typically in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom. Signals for the ethyl ester group (a quartet around δ 4.4 ppm and a triplet around δ 1.4 ppm) and the aromatic protons (δ 7.2-8.0 ppm) will also be present.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹) and C-O stretches, as well as absorptions corresponding to the aromatic C-H and C=C bonds.

Applications in Drug Discovery and Organic Synthesis

The primary utility of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate lies in its role as an electrophilic building block. The C-Br bond is relatively weak and susceptible to cleavage, making the bromomethyl group an excellent leaving group in nucleophilic substitution (Sₙ2) reactions.

This reactivity allows for the facile introduction of a wide variety of functional groups at the 3-position of the benzofuran ring. For instance, it can react with:

-

Amines (e.g., morpholine): To form aminomethyl derivatives, a common motif in pharmacologically active compounds.[3]

-

Thiols: To create thioether linkages.

-

Alcohols/Phenols: To generate ether-linked analogues.

-

Azides: As a precursor for synthesizing triazoles via "click chemistry" or for reduction to primary amines.[1]

-

Carboxylates: To form new ester linkages.

A notable application is its use in the synthesis of novel antitumor agents. In one reported pathway, the compound is reacted with morpholine to produce Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate.[3] This intermediate is then converted into a hydrazide, which serves as a scaffold for building a library of compounds evaluated for their efficacy against non-small cell lung cancer.[3]

Caption: Utility as a versatile electrophile in Sₙ2 reactions.

Conclusion and Future Outlook

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a high-value, versatile chemical intermediate. Its straightforward synthesis and the targeted reactivity of its bromomethyl group make it an indispensable tool for chemists in both academic and industrial settings. Its primary application as a scaffold for the synthesis of biologically active molecules, particularly in the realm of oncology, underscores its importance.[2][3] Future research will likely continue to leverage this building block to create novel, complex benzofuran derivatives with tailored electronic and steric properties, aiming to discover next-generation therapeutics and functional organic materials. The strategic placement of the reactive handle on this privileged heterocyclic core ensures its continued relevance in the field of synthetic chemistry.

References

-

Kumar, A., & Kumar, S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, 60B(5), 767-773. [Link]

-

PubChem. (n.d.). Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate. National Center for Biotechnology Information. Retrieved from a search for Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate analogues. [Link]

-

Wudarczyk, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1563. [Link]

-

Royal Society of Chemistry. (2014). Supporting information for Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. [Link]

-

Al-Sanea, M. M., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports, 12(1), 1957. [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. [Link]

-

ChemSynthesis. (n.d.). ethyl 3-methyl-1-benzofuran-2-carboxylate. [Link]

-

Chemsrc. (2024). Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate Price. [Link]

-

Abdel-Aziz, M., et al. (2013). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o133. [Link]

Sources

- 1. op.niscair.res.in [op.niscair.res.in]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate Price at Chemsrc [chemsrc.com]

- 5. PubChemLite - Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate (C12H11BrO3) [pubchemlite.lcsb.uni.lu]

- 6. Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate [cymitquimica.com]

An In-depth Technical Guide to the Synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate: Starting Materials and Core Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran motif is a cornerstone in medicinal chemistry and drug discovery, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals. Its unique heterocyclic structure imparts favorable pharmacological properties, making it a privileged scaffold in the development of novel therapeutic agents. Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a key intermediate, providing a versatile handle for further chemical modifications and the construction of more complex molecular architectures. This guide offers an in-depth exploration of the primary synthetic routes to this valuable building block, focusing on the selection of starting materials and the critical chemical transformations involved.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate reveals a logical and efficient synthetic pathway. The target molecule can be disconnected at the C-Br bond, pointing to Ethyl 3-methyl-1-benzofuran-2-carboxylate as the immediate precursor. This key intermediate can, in turn, be synthesized through the formation of the benzofuran ring from acyclic precursors. Two principal strategies emerge for the construction of the benzofuran core, primarily differing in the choice of the initial phenolic starting material.

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Precursor - Ethyl 3-methyl-1-benzofuran-2-carboxylate

The construction of the 3-methyl-1-benzofuran-2-carboxylate core is the pivotal stage of the synthesis. Two primary and reliable methods are presented here, utilizing readily available starting materials.

Method A: From 2-Hydroxyacetophenone

This approach leverages the reactivity of the acetyl group in 2-hydroxyacetophenone to build the furan ring. The reaction with an α-haloester, such as ethyl bromoacetate, in the presence of a base, is a classic and effective method for benzofuran synthesis.[1]

Reaction Scheme:

Caption: Synthesis from 2-Hydroxyacetophenone.

Causality Behind Experimental Choices:

-

2-Hydroxyacetophenone: This starting material provides the phenolic hydroxyl group and the acetyl group, which will ultimately form the furan ring and the 3-methyl group, respectively.

-

Ethyl Bromoacetate: This reagent introduces the ethoxycarbonyl group at the 2-position and facilitates the cyclization.

-

Potassium Carbonate (K2CO3): A mild base is crucial for deprotonating the phenolic hydroxyl group, forming a phenoxide that acts as a nucleophile. Stronger bases could lead to undesired side reactions.

-

Acetone: This polar aprotic solvent is an excellent choice for this type of reaction as it dissolves the reactants and does not interfere with the reaction mechanism.

Detailed Experimental Protocol (Method A):

-

To a stirred solution of 2-hydroxyacetophenone (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).

-

Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture at room temperature.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Ethyl 3-methyl-1-benzofuran-2-carboxylate.[2]

Method B: From Salicylaldehyde

An alternative and equally viable route begins with salicylaldehyde. This method involves a reaction with an α-chloro propionate ester.

Reaction Scheme:

Caption: Synthesis from Salicylaldehyde.

Causality Behind Experimental Choices:

-

Salicylaldehyde: This provides the phenolic backbone and the aldehyde functionality for the cyclization.

-

Ethyl 2-chloropropanoate: This reagent delivers the components for the 2-carboxylate and 3-methyl groups of the furan ring.

-

Potassium Carbonate (K2CO3): As in Method A, this base is essential for the initial nucleophilic attack of the phenoxide.

-

Dimethylformamide (DMF): A polar aprotic solvent with a high boiling point, suitable for reactions that require heating.

Detailed Experimental Protocol (Method B):

-

In a round-bottom flask, combine salicylaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in dimethylformamide (DMF).

-

Add ethyl 2-chloropropanoate (1.2 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC.

-

Upon completion, cool the mixture and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired product.

| Starting Material | Reagent | Base | Solvent | Typical Yield | Reference |

| 2-Hydroxyacetophenone | Ethyl Bromoacetate | K2CO3 | Acetone | Good to Excellent | [1] |

| Salicylaldehyde | Ethyl 2-chloropropanoate | K2CO3 | DMF | Good | [2] |

Part 2: Allylic Bromination - The Final Transformation

The conversion of Ethyl 3-methyl-1-benzofuran-2-carboxylate to the target molecule is achieved through a selective allylic bromination of the methyl group at the 3-position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low and constant concentration of bromine, minimizing unwanted side reactions such as addition to the furan double bond.[3][4]

Reaction Scheme:

Caption: Allylic Bromination with NBS.

Mechanism and Rationale:

The reaction proceeds via a free radical chain mechanism.[3]

-

Initiation: The radical initiator, azobisisobutyronitrile (AIBN), decomposes upon heating to generate radicals. These radicals then react with NBS to produce a bromine radical.

-

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group at the 3-position of the benzofuran, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br2 (generated in situ from the reaction of HBr with NBS) to form the desired product and another bromine radical, which continues the chain reaction.

-

Termination: The reaction is terminated when two radicals combine.

The use of a non-polar solvent like carbon tetrachloride (CCl4) or benzene is crucial to prevent the ionic reaction of bromine with the double bond.

Detailed Experimental Protocol:

-

Dissolve Ethyl 3-methyl-1-benzofuran-2-carboxylate (1.0 eq) in carbon tetrachloride (CCl4) in a round-bottom flask equipped with a reflux condenser.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

-

Heat the mixture to reflux using a heating mantle and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the reaction.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate as a solid.

Conclusion and Future Perspectives

The synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a well-established process that relies on fundamental organic reactions. The choice of starting material for the construction of the benzofuran core can be adapted based on commercial availability and cost. The final allylic bromination is a reliable and selective transformation when performed under the correct conditions. This versatile intermediate opens the door to a vast chemical space for the development of novel compounds with potential applications in drug discovery and materials science.[5]

References

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B.

-

The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. East African Scholars Journal of Medical Sciences.

-

ethyl 3-methyl-1-benzofuran-2-carboxylate - 22367-82-4, C12H12O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.

-

Ethyl 3-methylbenzofuran-2-carboxylate - MySkinRecipes.

-

Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran - ResearchGate.

-

Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate - Organic Syntheses.

-

Allylic Bromination by NBS with Practice Problems - Chemistry Steps.

-

Synthesis, characterization, and bioevaluation of new benzofurans. Journal of Chemical and Pharmaceutical Research.

-

What is Allylic Bromination? - Master Organic Chemistry.

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR.

-

Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC - NIH.

-

Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed.

-

Ethyl 3-methyl-1-benzofuran-2-carboxylate - C12H12O3 | CSCS00000171022 - Chemspace.

-

2-Ethyl-3-methylbenzofuran synthesis - ChemicalBook.

-

Ethyl 3-methyl-1-benzofuran-2-carboxylate | 22367-82-4 - Sigma-Aldrich.

-

Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate - Organic Syntheses Procedure.

-

10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube.

-

Strategy for Predicting Products of Allylic Brominations | OpenOChem Learn.

-

5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.

-

(PDF) SYNTHESIS OF SUBSTITUTED FURAN-3-CARBOXYLATES BASED ON ETHYL 3-BROMO-3-NITROACRYLATE - ResearchGate.

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI.

Sources

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate IUPAC name

An In-depth Technical Guide to Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate, a key heterocyclic intermediate in synthetic organic chemistry and medicinal drug discovery. We will delve into its systematic nomenclature, synthesis, chemical reactivity, and its pivotal role as a scaffold for developing novel therapeutic agents, particularly in oncology. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile building block.

Nomenclature and Structural Elucidation

The formal IUPAC name for the topic compound is Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate .

The structure consists of a bicyclic benzofuran core, which is a fusion of a benzene ring and a furan ring. The numbering of the benzofuran ring system dictates the substituent positions. Key structural features include:

-

An ethyl carboxylate group at position 2 (C2).

-

A bromomethyl group (-CH₂Br) at position 3 (C3).

This specific arrangement of functional groups makes the molecule a highly valuable and reactive intermediate. The bromomethyl group at C3 serves as a potent electrophilic site, enabling a wide range of derivatization reactions, while the ester at C2 offers another point for chemical modification.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁BrO₃ | [1][2] |

| Molecular Weight | 283.12 g/mol | [1] |

| Core Structure | Benzofuran | [3][4][5] |

| Key Functional Groups | Ethyl Ester, Bromomethyl | |

| Primary Application | Synthetic Intermediate, Small Molecule Scaffold | [1][5] |

Synthesis and Mechanistic Insights

The primary route to Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate involves the selective bromination of its precursor, Ethyl 3-methyl-1-benzofuran-2-carboxylate[5][6][7].

Core Reaction: Free-Radical Bromination

The transformation relies on a free-radical halogenation reaction, specifically targeting the benzylic protons of the methyl group at C3. The reagent of choice for this is N-Bromosuccinimide (NBS), often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV irradiation.

Causality of Reagent Choice:

-

N-Bromosuccinimide (NBS): NBS is favored for benzylic and allylic brominations because it provides a low, constant concentration of bromine (Br₂) in the reaction medium. This selectivity minimizes competing reactions, such as electrophilic addition to the benzene or furan rings.

-

Radical Initiator: The reaction requires an initial homolytic cleavage to start the radical chain process. AIBN is a common choice as it decomposes at a predictable rate under thermal conditions to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction.

Experimental Protocol: Synthesis

This protocol is a representative methodology based on established literature procedures[5].

-

Preparation: To a solution of Ethyl 3-methyl-1-benzofuran-2-carboxylate (1.0 eq.) in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile) in a round-bottom flask, add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.1 eq.).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 77-82°C, depending on the solvent).

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, and then dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.

Diagram: Synthetic Workflow

Caption: Synthesis of the target compound via free-radical bromination.

Chemical Reactivity and Derivatization Potential

The synthetic utility of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate stems almost entirely from the high reactivity of the bromomethyl group. This group is an excellent electrophile and readily participates in nucleophilic substitution reactions.

Primary Reactive Site: The Bromomethyl Group

The carbon atom of the -CH₂Br group is highly susceptible to attack by a wide range of nucleophiles, proceeding via an S_N_2 mechanism. This allows for the straightforward introduction of diverse pharmacophoric groups, which is a cornerstone of modern drug discovery.

A notable example is its reaction with morpholine, often catalyzed by an iodide salt, to produce Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate[5].

Mechanistic Insight (Catalysis): The addition of a catalytic amount of sodium or potassium iodide accelerates the reaction through the Finkelstein reaction. The iodide ion, being a better nucleophile than bromide, first displaces the bromide to form a more reactive iodo-intermediate. This intermediate is then readily displaced by the primary nucleophile (e.g., morpholine), regenerating the iodide catalyst.

Diagram: Derivatization Pathway

Caption: General scheme for nucleophilic substitution at the bromomethyl position.

Applications in Drug Development and Medicinal Chemistry

Benzofuran and its derivatives are recognized as "privileged structures" in medicinal chemistry, known to exhibit a wide array of biological activities including anticancer, antifungal, anti-inflammatory, and antimicrobial properties[3][4][5]. Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate serves as a critical starting point for accessing novel derivatives with enhanced therapeutic potential.

Application in Oncology: Non-Small Cell Lung Cancer

Recent research highlights the development of derivatives from this scaffold as potent antitumor agents.[5] Specifically, a series of 3-(morpholinomethyl)benzofurans, synthesized directly from Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate, demonstrated significant cytotoxic activity against non-small cell lung carcinoma cell lines (A549 and NCI-H23).[5]

The most potent compounds from this series exhibited IC₅₀ values in the low micromolar range, with one derivative proving to be 2.5-fold more potent than the reference drug staurosporine against the NCI-H23 cell line.[5] This underscores the value of the 3-(bromomethyl) handle for introducing moieties that can dramatically enhance biological activity.

Other Therapeutic Areas

Beyond oncology, substituted benzofuran-2-carboxylic esters have been investigated as inhibitors of ischemic cell death, highlighting the scaffold's potential for treating cardiovascular diseases.[8] The ability to easily modify the C3 position makes this intermediate attractive for generating large libraries of compounds for screening against various biological targets.

Safety, Handling, and Storage

Trustworthiness through Self-Validating Protocols: A protocol is only trustworthy if it accounts for the inherent risks of the materials used. The handling of alkylating agents like Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate demands strict adherence to safety protocols.

Hazard Profile

-

Lachrymator: Like many brominated organic compounds, it is expected to be a potent lachrymator, causing severe irritation and tearing upon exposure to vapors.[9]

-

Toxicity: This compound is a reactive alkylating agent and should be treated as highly toxic and corrosive. The related compound, ethyl bromoacetate, is classified as fatal if swallowed, inhaled, or in contact with skin.

-

Reactivity: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[9][10]

Table 2: Mandatory Handling Procedures

| Procedure | Specification | Rationale |

| Engineering Controls | Use exclusively within a certified chemical fume hood. | To prevent inhalation of highly toxic and lachrymatory vapors.[9] |

| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloved recommended), chemical splash goggles, face shield, and a flame-retardant lab coat. | To prevent skin and eye contact with the corrosive material. |

| Handling | Avoid generating aerosols or dust. Use spark-proof tools and take measures against static discharge. | To minimize exposure risk and prevent ignition of flammable solvent vapors. |

| Storage | Store locked up in a cool, dry, and well-ventilated area in a tightly sealed container. | To maintain chemical stability and prevent accidental exposure.[9] |

| Disposal | Dispose of contents and container to an approved hazardous waste disposal plant. | To comply with environmental regulations for hazardous chemical waste.[9] |

Conclusion

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is more than a simple chemical; it is a strategic tool for medicinal chemists. Its well-defined synthesis and the predictable, high-yield reactivity of its bromomethyl group provide a reliable platform for constructing complex molecules with significant therapeutic potential. The successful development of potent anticancer agents from this intermediate validates its importance as a high-value scaffold in the ongoing search for novel medicines. Researchers utilizing this compound must pair its synthetic potential with a rigorous and unwavering commitment to safety.

References

- SAFETY DATA SHEET - Fisher Scientific. (2010). Provides safety, handling, and disposal information for related hazardous brominated compounds. [URL: https://www.fishersci.com/msds?productName=AC118500050]

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Details the significant hazards, including fatality risk, and necessary precautions for handling potent alkylating agents like ethyl bromoacetate. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/133973]

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Safety information for related ester compounds. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w242217]

- 3 - SAFETY DATA SHEET. Provides general handling and incompatibility information for brominated aromatic compounds. [URL: https://www.fishersci.com/msds?productName=AC159390050]

- Ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate | C12H11BrO3 - PubChem. PubChem entry for an isomeric compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/18786129]

- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Sec B. Discusses the synthesis and biological importance of the benzofuran scaffold. [URL: http://nopr.niscpr.res.in/handle/123456789/57662]

- Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate - CymitQuimica. Commercial listing providing basic chemical properties for an isomer. [URL: https://www.cymitquimica.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. Details the synthesis and characterization of various benzofuran derivatives and their biological activities. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479525/]

- Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate (C12H11BrO3) - PubChemLite. PubChem entry for an isomeric compound, confirming the molecular formula. [URL: https://pubchemlite.

- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. A key paper describing the synthesis of the title compound and its use in developing potent anticancer agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883921/]

- ethyl 3-methyl-1-benzofuran-2-carboxylate - ChemSynthesis. Database entry for the precursor compound. [URL: https://www.chemsynthesis.com/base/chemical-structure-22367-82-4.html]

- Ethyl benzofuran-3-carboxylate - Amerigo Scientific. Commercial listing for a related benzofuran. [URL: https://www.amerigoscientific.

- Ethyl 3-methyl-1-benzofuran-2-carboxylate - Chemspace. Database entry for the precursor compound. [URL: https://www.chem-space.com/compounds/CSCS00000171022]

- Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. Highlights the therapeutic potential of the benzofuran scaffold in areas beyond oncology. [URL: https://pubmed.ncbi.nlm.nih.gov/20943387/]

Sources

- 1. Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate [cymitquimica.com]

- 2. PubChemLite - Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate (C12H11BrO3) [pubchemlite.lcsb.uni.lu]

- 3. op.niscair.res.in [op.niscair.res.in]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Ethyl 3-methyl-1-benzofuran-2-carboxylate - C12H12O3 | CSCS00000171022 [chem-space.com]

- 8. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

physical and chemical properties of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

An In-depth Technical Guide to Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate: Properties, Synthesis, and Applications

Abstract

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a key synthetic intermediate that leverages the biologically significant benzofuran scaffold. Benzofuran and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate, detailing its physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity. Furthermore, it explores its critical role as a versatile building block in the development of novel therapeutic agents, supported by detailed experimental protocols and safety guidelines for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a bifunctional molecule featuring a benzofuran core, an ethyl ester at the 2-position, and a highly reactive bromomethyl group at the 3-position. This specific arrangement of functional groups makes it an ideal electrophilic intermediate for further chemical modification.

| Property | Value | Source |

| IUPAC Name | Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate | - |

| CAS Number | 29115-34-2 | [3] |

| Molecular Formula | C₁₂H₁₁BrO₃ | [3] |

| Molecular Weight | 283.12 g/mol | [3] |

| Appearance | Not widely published; likely a solid or oil. | - |

| Melting Point | Experimental data not readily available. | - |

| Boiling Point | Experimental data not readily available. | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | - |

Synthesis and Mechanism

The most common and efficient synthesis of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate involves the selective free-radical bromination of the corresponding 3-methyl precursor, Ethyl 3-methyl-1-benzofuran-2-carboxylate.

Reaction: Selective benzylic bromination. Reagent: N-Bromosuccinimide (NBS). Solvent: A non-polar solvent, typically carbon tetrachloride (CCl₄) or benzene. Initiator: A radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

The mechanism proceeds via a classic free-radical chain reaction. The initiator generates a bromine radical from NBS. This radical abstracts a hydrogen atom from the methyl group at the 3-position of the benzofuran ring. This position is "benzylic-like," meaning the resulting radical is stabilized by resonance with the fused aromatic system, ensuring high selectivity for this position over others. The stabilized benzofuran radical then reacts with a bromine source (Br₂ generated in situ from NBS) to yield the final product.

Caption: Synthesis of the title compound via NBS bromination.

Chemical Reactivity and Derivatization

The reactivity of Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is dominated by its two primary functional groups: the bromomethyl group and the ethyl ester.

Nucleophilic Substitution at the Bromomethyl Group

The C-Br bond at the benzylic 3-position is the most reactive site. The bromine atom is an excellent leaving group, and the carbon is highly susceptible to attack by a wide range of nucleophiles. This Sₙ2-type reaction is the cornerstone of its utility as a synthetic building block.

A notable example is its reaction with secondary amines, such as morpholine, to form a new carbon-nitrogen bond.[2] The reaction can be catalyzed by the addition of an iodide salt (e.g., NaI or KI). The iodide ion, being a stronger nucleophile and a better leaving group than bromide, can reversibly displace the bromide in a Finkelstein-type reaction. This transiently forms a more reactive iodo-intermediate, accelerating the rate of substitution by the amine.[2]

Reactions of the Ethyl Ester Group

The ethyl ester at the 2-position can undergo standard ester transformations. For instance, treatment with hydrazine hydrate in refluxing ethanol converts the ester into the corresponding carbohydrazide.[2] This introduces a new reactive handle, allowing for the construction of hydrazones or further derivatization into other heterocyclic systems. The ester can also be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Caption: Key reaction pathways for derivatization.